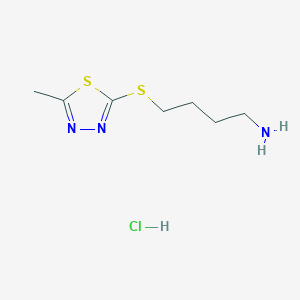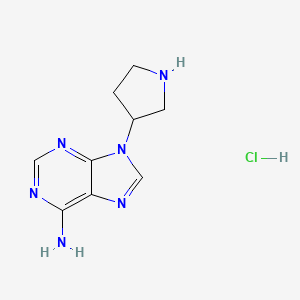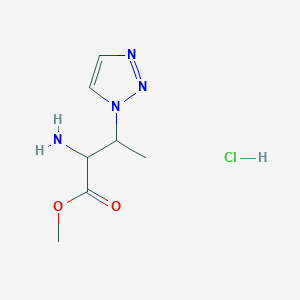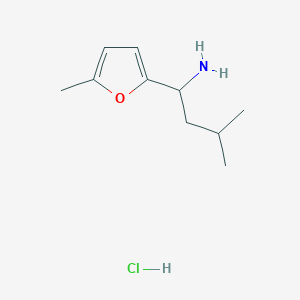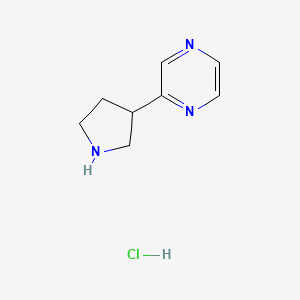
2-(Pyrrolidin-3-yl)pyrazine hydrochloride
Übersicht
Beschreibung
“2-(Pyrrolidin-3-yl)pyrazine hydrochloride” is a biochemical used for proteomics research . The compound has a molecular formula of C8H11N3•3HCl and a molecular weight of 258.58 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in “2-(Pyrrolidin-3-yl)pyrazine hydrochloride” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Ligand Synthesis and Complex Formation
2-(Pyrrolidin-3-yl)pyrazine hydrochloride shows potential in the synthesis of complex ligands. Cook, Tuna, and Halcrow (2013) demonstrate the synthesis of various ligands including pyrazine-rich compounds. These ligands, when combined with iron(II) and cobalt(II), form complexes that exhibit interesting electronic properties. This indicates potential applications in the development of new materials and catalysts (Cook, Tuna, & Halcrow, 2013).
Cyclization Reactions
The compound can also be involved in cyclization reactions to create novel heterocyclic structures. Volovenko and Dubinina (1999) showed that 2,3-dichloro-5,6-dicyanopyrazine can react with α-azahetarylacetonitriles, leading to the formation of condensed pyrrolo[b]pyrazines, which are significant in the field of organic chemistry and drug design (Volovenko & Dubinina, 1999).
Biological Activity in Pharmaceuticals and Agrochemicals
Pyrazine derivatives, including those similar to 2-(Pyrrolidin-3-yl)pyrazine hydrochloride, are widely used in pharmaceuticals and agrochemicals. Higashio and Shoji (2004) highlight the importance of nitrogen-containing heterocyclic compounds like pyrazines in these industries due to their high biological activities (Higashio & Shoji, 2004).
Material Science and Electronics
The structure and properties of pyrazine derivatives make them useful in material science and electronics. For example, pyrrole derivatives, which are structurally related to pyrazines, have applications in electroconductive polymers, as discussed by Higashio and Shoji (2004) (Higashio & Shoji, 2004).
Potential in Anticonvulsant and Anticancer Agents
2-(Pyrrolidin-3-yl)pyrazine hydrochloride and its derivatives may play a role in medicinal chemistry. Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, showing potential as anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013). Additionally, Murphy et al. (2011) discovered that analogues with pyrazine substitutions can act as selective inhibitors of PDK1, suggesting applications in anticancer therapies (Murphy et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in different ways, often involving binding to a specific site on the target, which can lead to changes in the target’s activity .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways “2-(Pyrrolidin-3-yl)pyrazine hydrochloride” might affect. Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and other factors. Pyrrolidine derivatives can have diverse ADME properties . .
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWKZRBPCTYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857406 | |
| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003561-82-7 | |
| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



